Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]-
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Overview
Description
Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]- is a complex organic compound with a unique structure that includes multiple functional groups such as formyl, hydroxy, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of a phenol derivative with a suitable halogenated compound to form a phenoxy intermediate.
Formylation: The phenoxy intermediate is then subjected to formylation using reagents such as formic acid or formyl chloride under acidic conditions to introduce the formyl groups.
Acetamide Formation: The final step involves the reaction of the formylated phenoxy compound with acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy and phenoxy groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated phenoxy compounds.
Scientific Research Applications
Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The formyl and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
N-(5-Formyl-2-thienyl)acetamide: Similar structure with a thienyl ring instead of a phenyl ring.
N-(5-Formyl-2-hydroxyphenyl)acetamide: Lacks the additional formyl and phenoxy groups.
Uniqueness
Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]- is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and biological activity. The combination of formyl, hydroxy, and phenoxy groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
54291-79-1 |
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Molecular Formula |
C16H13NO5 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]acetamide |
InChI |
InChI=1S/C16H13NO5/c1-10(20)17-13-6-11(8-18)3-5-15(13)22-16-7-12(9-19)2-4-14(16)21/h2-9,21H,1H3,(H,17,20) |
InChI Key |
FTHXZDOVYCSLTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C=O)OC2=C(C=CC(=C2)C=O)O |
Origin of Product |
United States |
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